2-Phenylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZLDUBSSPQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393243 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-72-1 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylbenzofuran and Its Derivatives
Classical Synthetic Approaches
The synthesis of the 2-phenylbenzofuran scaffold, a core structure in many biologically active compounds, can be achieved through several classical organic chemistry reactions. These methods provide reliable pathways to the target molecule and its derivatives.
The Wittig reaction is a prominent method for forming alkenes from aldehydes or ketones and is a versatile tool for the synthesis of the benzofuran (B130515) ring system. mdpi.comlibretexts.org This reaction typically involves the interaction of a phosphorus ylide, also known as a phosphorane, with a carbonyl compound. masterorganicchemistry.comudel.edu For the synthesis of 2-phenylbenzofurans, the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides under Wittig conditions has been employed. researchgate.net This process can lead to the formation of both this compound derivatives and, unexpectedly, 3-benzoyl-2-phenylbenzofuran derivatives. researchgate.net
The general process for generating the necessary phosphorus ylide starts with the quaternization of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt. libretexts.org This salt is then deprotonated by a strong base to yield the nucleophilic ylide. libretexts.org The reaction of this ylide with an aldehyde or ketone proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the final alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com
A significant variant of this method is the intramolecular Wittig reaction, which offers a chemoselective pathway to functionalized benzofurans under mild conditions. rsc.org This approach involves generating phosphorus ylides in situ, which then react with ester functionalities within the same molecule to construct the benzofuran ring. rsc.org For instance, Hercouet and Le Corre reported that the intramolecular condensation of o-acyloxybenzylidenetriphenylphosphoranes leads to the formation of the benzofuran ring in an aprotic medium like toluene. mdpi.comresearchgate.net This intramolecular cyclization is a key step in creating the heterocyclic system.
In the synthesis of 2-phenylbenzofurans via the Wittig reaction, the formation of 3-benzoyl-2-phenylbenzofurans has been observed as an unexpected but significant side reaction. mdpi.comresearchgate.net Research has shown that when reacting 2-hydroxybenzyltriphenylphosphonium bromide with various benzoyl chlorides, in addition to the expected 2-phenylbenzofurans, 3-benzoyl-2-phenylbenzofuran derivatives are also formed. researchgate.net The formation of these 3-acyl isomers is believed to proceed through the acylation of the ylide intermediate. mdpi.comresearchgate.net
The key intermediate leading to these 3-benzoyl derivatives is the o-[(benzoyloxy)benzyl]-triphenyl-phosphorane. mdpi.com It is proposed that this intermediate undergoes a benzoyl group migration. mdpi.com The yields of these 3-benzoyl-2-phenylbenzofuran derivatives are notably higher when the benzoyl chloride used possesses electron-withdrawing groups compared to those with electron-donating groups. researchgate.net This reaction provides a direct, one-pot method for preparing deactivated 3-benzoyl-2-phenylbenzofuran compounds, which are otherwise difficult to synthesize through direct acylation of 2-phenylbenzofurans. researchgate.net
Table 1: Formation of 3-Acyl Isomers in Wittig Reaction This table is interactive. You can sort and filter the data.
| Starting Intermediate | Reagent | Product 1 | Product 2 |
|---|
Source: mdpi.com
An alternative synthetic route to 2-phenylbenzofurans involves the chemical conversion of 3-phenylcoumarins. researchgate.netclockss.org This transformation is significant as both 2-phenylbenzofurans and 3-phenylcoumarins are classes of naturally occurring compounds with distinct biogenetic origins. clockss.org The conversion provides a practical method for synthesizing various this compound derivatives, including naturally occurring phytoalexins like vignafuran. researchgate.net
The conversion of 3-phenylcoumarin (B1362560) to this compound is characterized by the loss of a carbon unit. researchgate.netclockss.org One described mechanism involves the treatment of a 2-hydroxy-isoflav-3-ene with acid, which yields the 2-arylbenzofuran. researchgate.net Another pathway describes the chemical conversion of (E)-β-[2-hydroxylphenylethylene]benzeneethanol into this compound using the oxidizing agent 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). clockss.org The proposed mechanism initiates with the abstraction of a hydride from the allylic position of the diol starting material, followed by deprotonation of the phenolic hydroxyl group to form an o-quinonemethide intermediate. clockss.org This process ultimately leads to the formation of the this compound. clockss.org In some cases, this reaction can produce dimeric by-products, which can subsequently be converted to the desired this compound derivative upon acid hydrolysis. clockss.org
A highly efficient method for converting 3-arylcoumarins to 2-arylbenzofurans is through a copper-catalyzed decarboxylative intramolecular C-O coupling reaction. rsc.org This one-pot reaction is performed under aerobic conditions using a catalytic system of cupric chloride and 1,10-phenanthroline. rsc.org This method has been successfully applied to a variety of 3-arylcoumarins, yielding the corresponding 2-arylbenzofurans in yields ranging from 26% to 84%. rsc.org
Mechanistic studies suggest a three-step process for this transformation:
Base-mediated hydrolytic ring opening of the coumarin. acs.org
Copper–oxygen co-initiated radical decarboxylation. acs.org
Copper-catalyzed C-O cross-coupling to form the benzofuran ring. acs.org
This decarboxylative coupling strategy is powerful because it utilizes readily available carboxylic acids and generates CO2 as the only significant byproduct. acs.org
Table 2: Copper-Catalyzed Synthesis of 2-Arylbenzofurans from 3-Arylcoumarins This table is interactive. You can sort and filter the data.
| Catalyst System | Conditions | Starting Material | Product | Yield Range |
|---|
Source: rsc.org
Synthesis from o-Iodophenol and Terminal Alkynes
A prevalent and effective method for synthesizing 2-substituted benzofurans, including this compound, is the palladium-catalyzed coupling and subsequent cyclization of o-iodophenols with terminal alkynes. koreascience.kr This reaction, often a variation of the Sonogashira coupling, provides a direct route to the benzofuran core under relatively mild conditions. wikipedia.org The process typically involves the reaction of an o-iodophenol with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a base. koreascience.krresearchgate.net
Initially, a Sonogashira cross-coupling reaction occurs between the o-iodophenol and the terminal alkyne to form a 2-alkynylphenol intermediate. researchgate.net This is followed by an intramolecular cyclization (heteroannulation) to yield the final benzofuran product. koreascience.kr This one-pot cascade method is valued for its operational simplicity and the ability to tolerate a wide range of functional groups on both the alkyne and the phenol (B47542), allowing for the synthesis of diverse 2-substituted benzofuran derivatives. koreascience.kracs.org
Researchers have developed ligand- and copper-free systems to enhance the environmental friendliness and ease of the procedure. koreascience.kr One such system employs a recyclable palladium catalyst supported on nano-sized carbon balls (Pd-NCB), which facilitates the reaction cleanly and can be reused multiple times without significant loss of activity. koreascience.kr The reaction conditions are generally mild, and the process has been shown to be scalable. nih.gov
The scope of the reaction has been demonstrated with various terminal alkynes, leading to a range of 2-substituted benzofurans. The results under optimized conditions using a Pd-NCB catalyst are summarized below.
Table 1: Synthesis of 2-Substituted Benzofurans from o-Iodophenol and Terminal Alkynes Reaction Conditions: o-Iodophenol (0.5 mmol), terminal alkyne (1.0 mmol), K₂CO₃ (1.0 mmol), Pd-NCB (0.0125 mmol), in DMF (10 mL) at 110 °C for 4 hours. koreascience.kr
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | This compound | 95 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)benzofuran | 93 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 96 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzofuran | 91 |
| 5 | 2-Thienyl | 2-(Thiophen-2-yl)benzofuran | 87 |
| 6 | n-Hexyl | 2-Pentylbenzofuran | 81 |
Transition Metal-Catalyzed Syntheses
Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering multiple pathways to construct and functionalize the heterocyclic core with high levels of control and efficiency. nih.gov
Palladium-Catalyzed Reactions
Palladium catalysts are employed in a wide array of reactions, including cross-couplings, C-H activation, and tandem sequences, to build the this compound structure. nih.govmdpi.com
Palladium-catalyzed oxidative C-H arylation represents a powerful tool for synthesizing 2-arylbenzofurans directly from the parent benzofuran heterocycle. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials like iodo- or bromobenzofurans. nih.gov The reaction involves the direct coupling of a C-H bond in the benzofuran ring with an arylating agent in the presence of a palladium catalyst and an oxidant. nih.gov
The regioselectivity of the arylation (at the C2 or C3 position) can be influenced by the reaction conditions, particularly the choice of oxidant and the acidity of the medium. nih.gov For instance, studies have shown that using a heteropoly acid like H₄PMo₁₁VO₄₀ as the oxidant in acidic conditions strongly favors the formation of the this compound isomer. nih.gov In contrast, non-acidic conditions may lead to mixtures of 2- and 3-phenylbenzofuran. nih.gov
A notable method involves the C-H arylation of benzofuran with triarylantimony difluorides (Ar₃SbF₂). mdpi.comsemanticscholar.org This reaction proceeds smoothly under aerobic conditions using Pd(OAc)₂ as the catalyst and CuCl₂ as a co-oxidant, affording 2-arylbenzofurans in moderate to high yields. mdpi.comsemanticscholar.org The reaction is regioselective for the C2 position of the benzofuran ring. mdpi.com
Table 2: Pd-Catalyzed C-H Arylation of Benzofuran with Triarylantimony Difluorides Reaction Conditions: Benzofuran (0.5 mmol), Ar₃SbF₂ (0.5 mmol), Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.), in 1,2-DCE at 80 °C under aerobic conditions. mdpi.comsemanticscholar.org
| Entry | Aryl Group (Ar) in Ar₃SbF₂ | Product | Yield (%) |
| 1 | Phenyl | This compound | 83 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 60 |
| 3 | 4-Fluorophenyl | 2-(4-Fluorophenyl)benzofuran | 91 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzofuran | 85 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 25 |
| 6 | 2-Methylphenyl | 2-(o-Tolyl)benzofuran | 62 |
Three-component coupling reactions catalyzed by palladium offer a sophisticated route to highly substituted aromatic compounds. nih.gov A specific strategy involves the coupling of aryl iodides, alkyl halides, and heteroarenes under palladium and norbornene co-catalysis. nih.gov This reaction forges an aryl-heteroaryl bond while simultaneously introducing an alkyl group at the ortho position of the original aryl iodide. nih.gov
While the primary examples often involve heterocycles like oxazoles, thiazoles, and thiophenes, the fundamental mechanism can be applied to the synthesis of precursors for this compound. nih.gov For example, a related palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, showcasing the catalyst's ability to functionalize the ortho C-H bond. nih.govcapes.gov.br The synthesis of a this compound derivative via this route would involve the coupling of an appropriately substituted o-halophenol precursor that undergoes concomitant alkylation.
A direct and atom-economical approach to benzofurans involves the palladium-catalyzed oxidative annulation of phenols and olefins. nih.govnih.gov This method allows for the construction of the benzofuran ring system from readily available starting materials. nih.gov The reaction typically involves the coupling of a phenol with an α,β-unsaturated carboxylic acid or a simple olefin. nih.govnih.gov
In one pathway, the reaction between a phenol and an alkenylcarboxylic acid proceeds via C-H activation of the phenol, insertion of the olefin, and subsequent decarboxylation and cyclization to yield the benzofuran product. nih.gov The regioselectivity can be controlled based on the substitution pattern of the phenol precursor. nih.gov This strategy has been successfully applied to generate a library of 2,3-disubstituted benzofurans. nih.gov
Another variation involves the reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence to form 2-arylbenzofurans. nih.govrsc.org
While palladium-catalyzed dehalogenation can be a useful transformation, it is not typically a primary method for synthesizing the this compound core. Instead, halogenated benzofurans, such as 2-(4-bromophenyl)benzofuran (B12281498), are more commonly used as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov
A prominent example is the Suzuki cross-coupling reaction. A 2-arylbenzofuran bearing a bromo-substituent can be coupled with various arylboronic acids to introduce additional aryl groups, creating complex biaryl structures. nih.gov For instance, 2-(4-bromophenyl)benzofuran can be synthesized and then subjected to Suzuki coupling with different arylboronic acids. nih.gov This two-step sequence allows for the modular synthesis of diverse derivatives. The reaction is typically performed in the presence of a palladium catalyst and a base in an aqueous medium, providing good to excellent yields of the coupled products. nih.gov This highlights the role of palladium in the modification of a pre-formed, halogenated benzofuran skeleton rather than its de novo synthesis by dehalogenation. nih.gov
Other Metal-Catalyzed Methodologies
Beyond traditional cross-coupling reactions, the synthesis of this compound has benefited from the development of specialized metal-catalyzed techniques. These include the use of advanced nanocatalysts and the strategic application of promoters to enhance reaction efficiency and selectivity.
Nanocatalyst Applications in this compound Tandem Reactions
The use of heterogeneous nanocatalysts represents a significant advancement in the synthesis of this compound, particularly in one-pot tandem reactions. These catalysts offer high activity, selectivity, and the advantage of being easily separable and recyclable.
A notable example is the development of a hybrid nanocatalyst composed of copper-doped palladium-iron(II,III) oxide (Cu-doped Pd–Fe3O4). rsc.org This magnetically recyclable nanocomposite has been successfully employed for the tandem synthesis of this compound from 2-iodophenol (B132878) and phenylpropiolic acid. rsc.org The synthesis of the catalyst itself involves a one-pot method using controlled thermal decomposition of iron pentacarbonyl (Fe(CO)5) and the reduction of palladium(II) acetate (B1210297) (Pd(OAc)2) and copper(II) acetylacetonate (B107027) (Cu(acac)2). rsc.org Researchers have reported that these Cu-doped Pd–Fe3O4 nanocatalysts are superior to previously documented catalysts for this specific tandem reaction. rsc.org
Another sophisticated system involves a potassium-doped palladium-copper (PdCu-Pd-Cu@C) nanocatalyst synthesized via a non-solvent method. researchgate.net This catalyst demonstrated high conversion rates in the tandem synthesis of this compound. researchgate.net The study highlighted that while an undoped PdCu-PdCu@C catalyst could achieve high conversion, its selectivity was significantly lower than the potassium-doped version, underscoring the critical role of the alkali metal promoter. researchgate.net
Table 1: Performance of Various Nanocatalysts in this compound Tandem Synthesis This table is interactive. You can sort and filter the data.
| Catalyst | Promoter | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Cu-doped Pd–Fe3O4 | None | High | High | rsc.org |
| PdCu-PdCu@C | None | >99 | Lower than K-doped | researchgate.net |
| K-doped PdCu-Pd-Cu@C | Potassium (K) | >99 | High | researchgate.net |
| Na-doped PdCu-Pd-Cu@C | Sodium (Na) | >99 | Lower than K-doped | researchgate.net |
| Cs-doped PdCu-Pd-Cu@C | Cesium (Cs) | >99 | Lower than K-doped | researchgate.net |
| Commercial Cu2O | None | No conversion | N/A | researchgate.net |
| Commercial CuO | None | No conversion | N/A | researchgate.net |
Mechanistic Role of Alkali Metal Promoters in Catalytic Reactions
Alkali metal promoters are widely used in heterogeneous catalysis to improve activity, selectivity, and stability. nih.gov Their mechanisms of action are multifaceted and can include altering the electronic properties of the primary catalyst, enhancing the basicity of the catalyst surface, and influencing the adsorption of reactants. nih.govicm.edu.pl
In the context of this compound synthesis, the promotional effect of alkali metals is clearly demonstrated in the K-doped PdCu-Pd-Cu@C nanocatalyst system. researchgate.net While sodium (Na) and cesium (Cs) were also tested as promoters, potassium (K) yielded the highest selectivity. researchgate.net This suggests a synergistic effect between palladium, copper, and potassium. researchgate.net The general principles of alkali promotion suggest that potassium likely modifies the electronic properties of the Pd/Cu active sites. nih.gov This electronic perturbation can affect the catalyst's ability to activate reactants and can influence the strength of adsorption of intermediates on the catalyst surface, thereby directing the reaction pathway towards the desired this compound product and suppressing the formation of by-products. researchgate.netnih.gov For instance, in other catalytic systems like CO2 hydrogenation over iron-based catalysts, alkali promoters are known to enhance catalyst basicity, which is crucial for CO2 adsorption, and to suppress the activation of hydrogen. nih.gov A similar modulation of reactant adsorption and activation is likely at play in the selective synthesis of this compound.
Optimization of Reaction Conditions for this compound Synthesis
Achieving optimal yields and purity in the synthesis of this compound and its derivatives requires careful optimization of various reaction parameters. Key factors that are typically screened include the choice of catalyst, base, solvent, and reaction temperature.
A systematic optimization was performed for the synthesis of 2-arylbenzofurans via a domino Sonogashira coupling followed by a Cacchi-type annulation of 2-iodophenol with terminal alkynes. researchgate.net Using a palladium catalyst supported on silk fibroin (Pd/SF), researchers tested multiple variables to maximize product yield. researchgate.net The study found that the best performance was achieved at 90 °C with a low metal loading of 0.25 mol%. The optimal conditions involved using triethylamine (B128534) as the base in a mixed solvent system of water and ethanol (B145695) (H2O/EtOH, 3:2 v/v) under copper-free conditions. researchgate.net
Similarly, in the development of a cascade cyclization to produce aminobenzofuran derivatives, conditions were meticulously optimized. nih.gov Starting with ortho-hydroxy α-aminosulfone and 2-bromo-1,3-indandione, various bases and solvents were screened. The study identified 4-dimethylaminopyridine (B28879) (DMAP) as the optimal base and dichloroethane (DCE) as the most effective solvent, leading to a product yield of 85% at room temperature. nih.gov
Table 2: Example of Reaction Condition Optimization for 2-Arylbenzofuran Synthesis This table is interactive. You can sort and filter the data.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (1) | Et3N | DMF | 80 | 75 | researchgate.net |
| 2 | PdCl2(PPh3)2 (1) | Et3N | DMF | 80 | 82 | researchgate.net |
| 3 | Pd/C (1) | Et3N | DMF | 80 | 60 | researchgate.net |
| 4 | Pd/SF (0.25) | Et3N | H2O/EtOH | 90 | 95 | researchgate.net |
| 5 | Pd/SF (0.25) | K2CO3 | H2O/EtOH | 90 | 65 | researchgate.net |
| 6 | Pd/SF (0.25) | DBU | H2O/EtOH | 90 | 78 | researchgate.net |
| 7 | Pd/SF (0.25) | Et3N | Toluene | 90 | 55 | researchgate.net |
| 8 | Pd/SF (0.25) | Et3N | H2O/EtOH | 70 | 80 | researchgate.net |
Structural Modification Strategies for this compound Derivatives
The this compound scaffold serves as a versatile template for structural modifications aimed at tuning its physicochemical and biological properties. Strategic placement of various functional groups on both the benzofuran core and the C-2 phenyl ring can lead to derivatives with enhanced or specific activities.
Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity against cancer cells. nih.gov Modifications include the introduction of ester groups or various heterocyclic rings. nih.gov For example, the addition of a benzofuran group to 6-(hexamethyleneamino)amiloride (6-HMA) resulted in a compound with higher potency as a urokinase-type plasminogen activator (uPA) inhibitor. nih.gov Further modification by adding a fluorine atom at the 4-position of the 2-benzofuranyl ring led to a two-fold increase in potency. nih.gov
Other key modification strategies include:
Hydroxyl Group Placement: The presence of a hydroxyl group, particularly at the C-7 position, can contribute significantly to pharmacophore interactions. nih.gov In studies of antioxidant properties, the presence of a 4'-OH moiety on the phenyl ring was identified as a key feature for potent free radical scavenging activity, making the derivative a promising lead compound. nih.govrsc.org
Methylation: The methylation of hydroxyl groups can have a significant impact on bioactivity. In the context of antioxidant activity, methylation generally leads to a decrease in the O–H bond dissociation enthalpy (BDE), which can alter the primary mechanism of action. nih.govrsc.org
Halogenation: The introduction of halogen atoms can have variable effects. While the addition of a single fluorine atom was shown to increase potency in one case, other studies have found that incorporating halogen-substituted rings can be detrimental to cytotoxic activity. nih.gov For instance, a derivative with two halogen-substituted rings and no methoxy (B1213986) group showed a complete lack of cytotoxicity. nih.gov
These findings highlight that structural modifications must be carefully considered, as even small changes can lead to profound differences in the biological or chemical properties of the this compound derivative.
Table 3: Summary of Structural Modification Strategies and Their Effects This table is interactive. You can sort and filter the data.
| Modification Site | Functional Group/Change | Observed Effect | Context | Source |
|---|---|---|---|---|
| C-2 Position | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | Anticancer Activity | nih.gov |
| Phenyl Ring (4'-position) | Hydroxyl (-OH) group | Potent antioxidant activity | Antioxidant Activity | nih.govrsc.org |
| Phenyl Ring (4-position) | Fluorine (-F) atom | 2-fold increase in inhibitory potency | uPA Inhibition | nih.gov |
| Benzofuran Core (C-7) | Hydroxyl (-OH) group | Enhances pharmacophore interactions | Antimitotic Activity | nih.gov |
| General | Methylation of -OH groups | Decreases Bond Dissociation Enthalpy (BDE) | Antioxidant Activity | nih.govrsc.org |
| General | Multiple Halogen-Substituted Rings | Detrimental to activity; loss of cytotoxicity | Anticancer Activity | nih.gov |
Advanced Spectroscopic and Computational Analysis of 2 Phenylbenzofuran
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in 2-Phenylbenzofuran. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique hydrogen and carbon atom within the molecule.
Detailed ¹H and ¹³C NMR spectral data for this compound have been reported in deuterated chloroform (B151607) (CDCl₃). nih.govspectrabase.com The ¹H NMR spectrum exhibits distinct signals for the aromatic protons. Specifically, the protons on the phenyl ring and the benzofuran (B130515) core resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.govspectrabase.com The ¹³C NMR spectrum shows characteristic chemical shifts for the 14 carbon atoms of the molecule, with the carbons of the aromatic rings appearing in the range of approximately δ 100 to 156 ppm. nih.govspectrabase.com
| ¹H NMR Data (400 MHz) | ¹³C NMR Data (100 MHz) | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment Notes | Chemical Shift (ppm) | Assignment Notes |
| 7.92-7.90 (m, 2H) | Aromatic Protons | 155.9 | Aromatic/Heterocyclic Carbon |
| 7.62-7.61 (m, 1H) | Aromatic Proton | 154.9 | Aromatic/Heterocyclic Carbon |
| 7.57-7.55 (m, 1H) | Aromatic Proton | 130.5 | Aromatic Carbon |
| 7.50-7.46 (m, 2H) | Aromatic Protons | 129.2 | Aromatic Carbon |
| 7.40-7.37 (m, 1H) | Aromatic Proton | 128.8 | Aromatic Carbon |
| 7.30-7.24 (m, 2H) | Aromatic Protons | 128.6 | Aromatic Carbon |
| 7.06 (d, J=0.7 Hz, 1H) | Aromatic Proton | 125.0 | Aromatic Carbon |
| 124.3 | Aromatic Carbon | ||
| 122.9 | Aromatic Carbon | ||
| 120.9 | Aromatic Carbon | ||
| 111.2 | Aromatic/Heterocyclic Carbon | ||
| 101.3 | Aromatic/Heterocyclic Carbon |
Mass Spectrometry (MS), including HR-ESI-MS and UPLC-ESI-Q-TOF-MS/MS
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns under ionization. The molecular formula of this compound is C₁₄H₁₀O, corresponding to a molecular weight of approximately 194.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which for this compound is 194.073164938 Da. nih.gov
Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS) are powerful methods for the analysis of benzofuran derivatives. researchgate.netnih.gov Under electron ionization (EI), aromatic compounds like this compound typically show a strong molecular ion peak due to the stability of the aromatic system. libretexts.org The fragmentation of 2-aroylbenzofuran derivatives, which are structurally related, often involves the loss of small molecules like carbon monoxide (CO) and benzene (B151609) (C₆H₆). researchgate.netnih.gov The fragmentation of the this compound cation is a subject of study in tandem mass spectrometry experiments to differentiate isomers. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded as a film cast from chloroform, reveals characteristic absorption bands. nih.gov Key expected absorptions include:
Aromatic C-H stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching within the phenyl and benzofuran rings.
C-O-C stretching: The aryl-ether linkage of the benzofuran ring will exhibit a strong C-O stretching band, typically in the 1270-1230 cm⁻¹ (asymmetric) and 1070-1020 cm⁻¹ (symmetric) regions.
Out-of-plane C-H bending: These bands, which are indicative of the substitution pattern on the aromatic rings, appear in the 900-675 cm⁻¹ region.
Ultraviolet (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound, extending over the benzofuran core and the phenyl ring, is expected to show strong UV absorption. The spectrum has been recorded in methanol, and conjugation of the phenyl ring with the benzofuran system shifts the absorption maxima to longer wavelengths compared to the individual chromophores. spectrabase.comresearchgate.net The absorption is due to π → π* transitions within the conjugated system.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic methods. These theoretical approaches allow for the calculation of molecular properties, providing deeper insights into the structure, stability, and electronic nature of this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively used to investigate the properties of this compound and its derivatives. mdpi.comnist.gov These studies employ various functionals and basis sets to model the molecule's behavior.
Commonly used functionals include the Generalized Gradient Approximation (GGA) functional PBE, as well as hybrid functionals like B3LYP. mdpi.comnist.gov Basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy. mdpi.comnist.gov
DFT calculations provide optimized geometries of this compound, including bond lengths and bond angles, which show good agreement with experimental data. mdpi.com A key structural feature is the dihedral angle between the benzofuran and phenyl rings, which is calculated to be very small, indicating a high degree of planarity in the molecule. mdpi.com This pseudo-planar geometry facilitates π-electron delocalization across the entire molecular framework. mdpi.com Furthermore, DFT is used to calculate a range of electronic properties, including molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and global and local reactivity descriptors, which are crucial for understanding the molecule's reactivity and potential applications in materials science. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into their interactions with biological targets. nih.govniscpr.res.in
In one study, MD simulations were employed to understand how a this compound derivative (compound 16) inhibits butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The simulations revealed that the compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, showing a favorable interaction energy that was consistent with experimental data. nih.gov
More recently, MD simulations have been used to investigate the potential of 2-arylbenzofuran derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the virus's replication cycle. niscpr.res.in Following molecular docking calculations, MD simulations of up to 30 nanoseconds were performed on the top-scoring ligand-receptor complexes to assess their stability and interaction patterns. The results showed that the ligands remained stably within the receptor's binding pocket throughout the simulation, indicating a persistent interaction. niscpr.res.in
Quantum-Chemical Descriptors in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netphyschemres.orgnih.gov For this compound derivatives, QSAR studies utilize quantum-chemical descriptors to develop models that can predict their activity. researchgate.netphyschemres.org These descriptors are numerical values derived from the molecular structure that encode electronic, steric, and geometric features. hufocw.orgnih.gov
The process involves optimizing the geometry of the this compound derivatives, often using DFT methods, and then calculating a set of descriptors. physchemres.org These can include electronic descriptors like HOMO-LUMO energies and atomic charges, as well as other parameters. nih.govphyschemres.org By using statistical techniques like multiple linear regression, a mathematical model is built to correlate these descriptors with the observed biological activity, such as enzyme inhibition or antioxidant capacity. researchgate.netphyschemres.org The statistical quality of these QSAR models is crucial and is assessed using various parameters to ensure their robustness and predictive power. physchemres.orgufv.br
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental quantum-chemical descriptors. nih.govphyschemres.orgsciensage.info According to Frontier Orbital Theory, the HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. sciensage.infoucsb.edu Therefore, the energies of these orbitals are critical for understanding the chemical reactivity of this compound. physchemres.org
The HOMO and LUMO energies, and the gap between them (the HOMO-LUMO gap), are widely used to explain the antioxidant activities of this compound derivatives. nih.gov A higher HOMO energy suggests a greater ability to donate an electron, which is a key step in many antioxidant mechanisms. nih.govnih.gov The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap generally implies higher reactivity. sciensage.info These descriptors are calculated using DFT methods and are essential inputs for QSAR models. researchgate.netnih.gov The distribution of HOMO and LUMO orbitals across the molecule, typically delocalized over the benzofuran and phenyl fragments, is also analyzed to understand electronic behavior. nih.gov
Atomic charges describe the distribution of electrons within a molecule and are key indicators of its electrostatic properties. physchemres.org For this compound, calculating atomic charges helps to identify the electrophilic and nucleophilic sites, providing insight into how the molecule will interact with other species. researchgate.net
These charges are calculated using population analysis methods after the molecular geometry has been optimized. Common methods include Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), which are carried out as part of DFT calculations. researchgate.netphyschemres.org The resulting atomic charges serve as important local reactivity descriptors in QSAR studies. researchgate.netnih.gov By understanding the charge distribution, researchers can better predict the intermolecular interactions that govern biological activity, such as the binding of this compound derivatives to a protein's active site. physchemres.org
Ionization Potential and Electron Affinity
In the computational analysis of this compound and its derivatives, the ionization potential (IP or Io) and electron affinity (A) are fundamental quantum chemical descriptors that provide insight into the molecule's reactivity. nih.gov The ionization potential represents the energy required to remove an electron from a molecule, while electron affinity is the energy released when a molecule accepts an electron. nih.govwikipedia.org These parameters are crucial for understanding the electron-donating and accepting capabilities of the compound.
Within the framework of Density Functional Theory (DFT), these properties can be approximated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Based on Koopmans' theorem and the finite difference approximation, the ionization potential and electron affinity are calculated using the following equations: nih.gov
Ionization Potential (Io) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Here, EHOMO and ELUMO represent the energies of the HOMO and LUMO, respectively. nih.gov These calculations are instrumental in predicting how this compound and its analogues will behave in chemical reactions, particularly in processes involving electron transfer, such as antioxidant mechanisms. nih.govrsc.org For instance, the single electron transfer-proton transfer (SET-PT) pathway in antioxidant activity is characterized by the ionization potential. nih.gov
Global Hardness, Electronegativity, and Chemical Potential
Building upon the concepts of ionization potential and electron affinity, a set of global reactivity descriptors can be calculated for this compound. These include global hardness (η), electronegativity (χ), and chemical potential (μ).
Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons. nih.govresearchgate.net It is the negative of the chemical potential. researchgate.net In antioxidant studies, a lower value of electronegativity is often associated with better reactivity for scavenging free radicals. nih.gov
Chemical Potential (μ) : This descriptor is equivalent to the negative of electronegativity and indicates the "escaping tendency" of an electron from a stable system. nih.gov
Global Hardness (η) : This property measures the molecule's resistance to changes in its electron distribution or charge transfer. physchemres.org A large energy gap between the HOMO and LUMO corresponds to a high hardness value, indicating greater stability and lower reactivity.
These descriptors are mathematically defined as follows: nih.gov
Electronegativity (χ) ≈ (Io + A) / 2
Chemical Potential (μ) ≈ -(Io + A) / 2
Global Hardness (η) ≈ (Io - A) / 2
Theoretical calculations using DFT methods have been performed to determine these values for this compound. A study utilizing the 6-31G(d,p) basis set provided the following values for electronegativity and chemical hardness using different functionals. physchemres.org
| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |
|---|---|---|---|
| Electronegativity χ (eV) | 3.377 | 3.471 | 3.307 |
| Chemical hardness η (eV) | 1.492 | 1.489 | 1.548 |
Fukui Chemical Parameters
Fukui chemical parameters, or Fukui functions, are essential tools in computational chemistry for identifying the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is modified. youtube.com This allows for the prediction of where a molecule is most susceptible to electrophilic or nucleophilic attack.
The condensed Fukui functions provide information on local reactivity, indicating which atoms are more likely to participate in a chemical reaction. nih.gov There are two primary Fukui functions:
f+ : Predicts the site for a nucleophilic attack (where an electron is added).
f- : Predicts the site for an electrophilic attack (where an electron is removed).
An atom with a high Fukui function value is considered the most reactive site for the corresponding type of attack. nih.gov These parameters are derived from the electron populations of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. youtube.com In studies of this compound derivatives, Fukui parameters are used to explain their antioxidant activities by identifying the specific atoms involved in the electron and hydrogen atom transfer processes. nih.gov
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the structural basis of ligand-protein interactions and for designing new therapeutic agents. Numerous studies have employed molecular docking to investigate how derivatives of the this compound scaffold interact with various biological targets.
These studies reveal that the this compound core can be modified to achieve selective inhibition of different enzymes implicated in a range of diseases. For example, derivatives have been designed and evaluated as inhibitors for targets in bacterial infections, Alzheimer's disease, and cancer. nih.govnih.govtandfonline.comatmiyauni.ac.in Docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding site, which are crucial for biological activity. nih.govnih.gov
The following table summarizes the findings from various molecular docking studies involving this compound derivatives.
| This compound Derivative Type | Protein Target | PDB Code | Key Interacting Residues | Therapeutic Area |
|---|---|---|---|---|
| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A (SrtA) | 2KID | Cys184, Trp194, Arg197 | Antibacterial nih.govresearchgate.net |
| Substituted 2-phenylbenzofurans | Butyrylcholinesterase (BChE) | 6EP4 | Binds to Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) | Alzheimer's Disease nih.govtandfonline.com |
| Substituted 2-arylbenzofurans | Acetylcholinesterase (AChE) | 6O4W | Not specified | Alzheimer's Disease tandfonline.com |
| Substituted 2-arylbenzofurans | β-secretase 1 (BACE1) | 4IVS | Not specified | Alzheimer's Disease tandfonline.com |
| Benzofuran-thiazole hybrids | Matrix Metalloproteinase-2 (MMP-2) | 1HOV | LEU124, GLY153, TYR180, ARG126, ALA149 | Anticancer atmiyauni.ac.in |
| Benzofuran-triazine hybrids | Dihydrofolate reductase (DHFR) | Not specified | Interacts via H-bonds and hydrophobic interactions | Antibacterial nih.gov |
Pharmacological and Biological Activities of 2 Phenylbenzofuran Derivatives
Antioxidant Activities
The antioxidant capabilities of 2-phenylbenzofuran derivatives are primarily attributed to their ability to scavenge free radicals. nih.govrsc.orgresearchgate.netnih.gov This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.net The core structure, consisting of a benzofuran (B130515) nucleus linked to a phenyl ring at the second position, provides a scaffold for various substitutions that modulate their antioxidant efficacy. nih.govresearchgate.net
Free Radical Scavenging Mechanisms
This compound derivatives employ several chemical pathways to exert their antioxidant effects. The principal mechanisms include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical-Adduct-Formation (RAF). The operative mechanism is often influenced by the surrounding environment, such as the solvent. nih.govresearchgate.netnih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which this compound derivatives neutralize free radicals. nih.govresearchgate.net This process involves the direct transfer of a hydrogen atom from the hydroxyl group (O-H) of the antioxidant molecule to a free radical. nih.gov The efficacy of the HAT mechanism is largely determined by the homolytic bond dissociation enthalpy (BDE) of the O-H bond. nih.govrsc.orgnih.gov A lower BDE facilitates the donation of the hydrogen atom, thereby enhancing the antioxidant activity. Computational studies, specifically using density functional theory (DFT), have shown that in the gaseous phase, the antioxidant activity of stilbenoid-type this compound derivatives, such as stemofurans, is predominantly controlled by the BDE, confirming the HAT mechanism as the primary pathway in this state. nih.govrsc.orgresearchgate.netnih.gov The structure-activity relationship suggests that modifications to the molecule, such as methylation, can lead to a decrease in the BDE. rsc.orgresearchgate.netnih.gov
In the presence of solvents, particularly polar ones like water, methanol, and acetone, the antioxidant action of this compound derivatives often shifts to the Sequential Proton Loss Electron Transfer (SPLET) pathway. nih.govrsc.orgresearchgate.netnih.gov This mechanism involves a two-step process. nih.gov First, the this compound molecule undergoes deprotonation to form an anion (R-O⁻). nih.gov In the second step, this anion transfers an electron to the free radical, neutralizing it. nih.gov The favorability of the SPLET mechanism is governed by thermodynamic parameters such as proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov Studies have indicated that for many this compound derivatives, the hydroxyl groups have the lowest proton affinity enthalpy in solvents, making the SPLET pathway the most likely antioxidant mechanism in these environments. nih.govrsc.orgresearchgate.netnih.gov
Beyond pathways involving hydrogen or electron transfer, this compound derivatives can also act as antioxidants through non-redox mechanisms, such as the Radical-Adduct-Formation (RAF) reaction. nih.gov In this process, the antioxidant molecule forms a stable adduct with the free radical. nih.gov For example, when reacting with the DPPH radical, 2-phenylbenzofurans like moracin C and iso-moracin C have been shown to form moracin C-DPPH adducts. nih.gov Furthermore, the reaction can also lead to the formation of dimers, such as moracin C-moracin C. nih.gov This pathway demonstrates that these compounds can neutralize radicals by forming larger, more stable molecules, and this mechanism is not significantly affected by the position of double bonds in the side chain. nih.gov
Evaluation of Antioxidant Potential
The antioxidant potential of this compound derivatives is commonly assessed using various in vitro assays. These tests provide quantitative data on the radical-scavenging efficacy of these compounds, allowing for comparison and structure-activity relationship studies.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of this compound derivatives. nih.govresearchgate.net This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Several this compound derivatives have demonstrated significant activity in this assay. For instance, two compounds named regiafurans A and B showed remarkable IC₅₀ values of 1.9–2.4 μg/mL. researchgate.net This potency is comparable to that of the well-known antioxidant standard, trolox, which has an IC₅₀ value of 1.1 μg/mL. researchgate.net Kinetic studies have also shown that these compounds interact with DPPH radicals through a process involving two intermediates and one transition state. nih.govrsc.orgresearchgate.netnih.gov From both thermodynamic and kinetic perspectives, the presence of a 4'-OH moiety has been identified as a key feature for potent antioxidant activity, with stemofuran U being highlighted as a particularly promising compound. nih.govrsc.orgresearchgate.netnih.gov
| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|
| Regiafuran A | 1.9 | Trolox | 1.1 |
| Regiafuran B | 2.4 | Trolox | 1.1 |
Superoxide Radical Inhibition
The superoxide radical (O₂⁻•) is a primary reactive oxygen species (ROS) that can lead to cellular damage if not effectively neutralized. Certain this compound derivatives have demonstrated the ability to scavenge these radicals. For instance, a comparative study of two isomeric 2-phenylbenzofurans, moracin C and iso-moracin C, revealed their potential as superoxide radical inhibitors. Both compounds were found to inhibit superoxide radicals in a manner that is dependent on their concentration.
In this study, iso-moracin C exhibited a greater superoxide radical scavenging activity, with a half-maximal inhibitory concentration (IC₅₀) of 105.8 µM, compared to moracin C, which had an IC₅₀ of 131.9 µM. This suggests that subtle structural differences, such as the position of a double bond in a substituent, can influence the antioxidant efficacy of these compounds.
| Compound | IC₅₀ (µM) nih.gov |
|---|---|
| Moracin C | 131.9 |
| Iso-moracin C | 105.8 |
Cu²⁺-Reducing Power (CUPRAC Assay)
The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a method used to determine the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). The degree of color change is proportional to the antioxidant capacity of the sample. This electron transfer-based method is relevant for assessing the potential of phenolic compounds, including this compound derivatives, to act as antioxidants under physiological conditions.
Research on moracin C and iso-moracin C has demonstrated their capacity to reduce Cu²⁺. Similar to its activity in superoxide radical inhibition, iso-moracin C was found to be a more potent reducing agent than moracin C in the CUPRAC assay. The IC₅₀ values, which in this context represent the concentration required to achieve 50% of the maximum absorbance, were 86.8 µM for iso-moracin C and 111.9 µM for moracin C. nih.gov This again highlights the influence of molecular structure on the electron-donating ability of these compounds.
| Compound | IC₅₀ (µM) nih.gov |
|---|---|
| Moracin C | 111.9 |
| Iso-moracin C | 86.8 |
ABTS⁺•-Inhibition Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for measuring the antioxidant activity of compounds. This assay evaluates the ability of a substance to scavenge the stable ABTS radical cation (ABTS⁺•). The reduction of the blue-green ABTS⁺• radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Studies have shown that this compound derivatives are effective scavengers of the ABTS radical. In the comparative analysis of moracin C and iso-moracin C, iso-moracin C once again demonstrated superior activity with an IC₅₀ of 96.3 µM, compared to 121.2 µM for moracin C. nih.gov Furthermore, a series of benzofuran-2-yl(phenyl)methanones displayed ABTS radical scavenging activities with IC₅₀ values ranging from 16.99 to 33.01 µM, indicating potent antioxidant potential within this class of compounds.
| Compound | IC₅₀ (µM) nih.gov |
|---|---|
| Moracin C | 121.2 |
| Iso-moracin C | 96.3 |
| Compound Class | IC₅₀ Range (µM) |
|---|---|
| Benzofuran-2-yl(phenyl)methanones | 16.99 - 33.01 |
Structure-Activity Relationship in Antioxidant Properties
The antioxidant activity of this compound derivatives is significantly influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic rings and the presence of other substituents. researchgate.net
The primary mechanism by which many phenolic compounds, including 2-phenylbenzofurans, exert their antioxidant effects is through hydrogen atom transfer (HAT). The ease with which a hydrogen atom can be donated from a hydroxyl group is quantified by the bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond, and thus, a greater ability to donate a hydrogen atom to a free radical, neutralizing it. researchgate.net
The presence of a hydroxyl group at the 4'-position of the phenyl ring has been identified as a key feature for potent antioxidant activity in some this compound derivatives. For instance, stemofuran U, which possesses a 4'-OH moiety, has been suggested as a potential lead compound for the development of antioxidant drugs. researchgate.netrsc.org
Methylation of the hydroxyl groups generally leads to a decrease in antioxidant activity. This is because the hydrogen atom of the methoxy (B1213986) group is not readily donatable, and methylation can lead to a decrease in the O-H bond dissociation enthalpy of any remaining hydroxyl groups. researchgate.net
The antioxidant mechanism can also be influenced by the solvent. In aqueous environments, a sequential proton loss electron transfer (SPLET) mechanism may become more prominent. researchgate.netrsc.org In this pathway, the phenolic proton is first transferred to a solvent molecule, and the resulting phenoxide anion then donates an electron to the free radical.
Enzyme Inhibition Activities
Cholinesterase Inhibition
Butyrylcholinesterase (BChE) Inhibition
A number of this compound derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission. sciforum.netnih.gov The inhibition of BChE is a therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.
The inhibitory potency of these compounds is highly dependent on their substitution patterns. For example, the introduction of two hydroxyl groups on the 2-phenyl ring has been shown to be essential for improving the enzymatic inhibition of certain this compound derivatives. sciforum.net
Several studies have reported the IC₅₀ values for various this compound derivatives against BChE. For instance, one compound exhibited an IC₅₀ value of 30.3 µM. nih.gov In another study, two hydroxylated this compound compounds displayed even higher inhibitory activity towards BChE, with IC₅₀ values of 6.23 µM and 3.57 µM. researchgate.net Further research has identified compounds with IC₅₀ values as low as 18.4 µM and 19.8 µM. sciforum.net These findings underscore the potential of the this compound scaffold for the design of potent and selective BChE inhibitors.
| Compound | IC₅₀ (µM) sciforum.netnih.govresearchgate.net |
|---|---|
| This compound Derivative 1 | 30.3 |
| 7-Chloro-2-(3,5-dihydroxyphenyl)benzofuran | 6.23 |
| 7-Bromo-2-(3,5-dihydroxyphenyl)benzofuran | 3.57 |
| 7-Methyl-2-(3,5-dihydroxyphenyl)benzofuran | 18.4 |
| 7-Bromo-2-(3,5-dihydroxyphenyl)benzofuran Analog | 19.8 |
Acetylcholinesterase (AChE) Inhibition
While many this compound derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE), their activity against acetylcholinesterase (AChE) is often weak or negligible. nih.gov However, recent research has led to the synthesis of 2-arylbenzofuran derivatives with potent dual inhibitory activity against both AChE and BChE. tandfonline.comsemanticscholar.org For instance, one particular compound, designated as compound 20 in a study, exhibited an IC50 value of 0.086 ± 0.01 µmol·L−1 against AChE, which is comparable to the well-known AChE inhibitor, donepezil (0.085 ± 0.01 µmol·L−1). tandfonline.comnih.gov This suggests that specific substitution patterns on the 2-arylbenzofuran scaffold can confer significant AChE inhibitory activity.
Selective BChE Inhibition and Structural Features
A notable characteristic of many this compound derivatives is their selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govnih.govnih.govunica.it This selectivity is of therapeutic interest, particularly in the context of Alzheimer's disease, where BChE activity increases as the disease progresses. nih.govresearchgate.netnih.gov
Several studies have elucidated the structural features that govern the BChE inhibitory activity and selectivity of these compounds. The presence and position of hydroxyl groups on the 2-phenyl ring, as well as halogen substitutions on the benzofuran core, play a crucial role. For example, a series of hydroxylated 2-phenylbenzofurans were found to be selective BChE inhibitors. nih.govresearchgate.net Specifically, compounds with two hydroxyl groups in the meta position of the 2-phenyl ring showed high inhibitory activity against BChE. nih.gov
Kinetic analyses have revealed that some of these derivatives act as mixed-type inhibitors of BChE. nih.gov Molecular modeling studies have further indicated that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. nih.govnih.gov The nature and position of substituents influence the binding affinity and selectivity. For instance, a hydroxyl group at the para position of the phenyl ring has been shown to improve BChE inhibition. researchgate.net
The following table summarizes the BChE inhibitory activity of selected this compound derivatives:
| Compound | BChE IC50 (µM) | Selectivity over AChE | Reference |
| Compound 15 | 6.23 | Selective | nih.gov |
| Compound 17 | 3.57 | Selective | nih.gov |
| Compound 16 | 30.3 | Selective | nih.gov |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 | Selective | nih.govunica.it |
Monoamine Oxidase (MAO) Inhibition
This compound derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. nih.gov These compounds have shown promise as potential therapeutic agents for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, where MAO-B activity is often elevated. nih.gov
Selectivity for MAO-A and MAO-B Isoforms
A significant finding in the study of this compound derivatives as MAO inhibitors is their general selectivity for the MAO-B isoform over the MAO-A isoform. nih.govresearchgate.netnih.gov This selectivity is advantageous as MAO-B is primarily responsible for the metabolism of dopamine (B1211576), and its inhibition can help to alleviate symptoms of Parkinson's disease. Most of the tested this compound derivatives have been found to inhibit MAO-B in a reversible manner, with IC50 values in the low micromolar to nanomolar range. nih.gov
Influence of Substitution Patterns on MAO Inhibition
The inhibitory potency and selectivity of this compound derivatives against MAO are heavily influenced by the substitution patterns on both the benzofuran and the 2-phenyl rings. nih.gov For instance, the introduction of a bromine substituent on the 2-phenyl ring, along with a methyl group at position 5 or 7 of the benzofuran moiety, has been explored. nih.gov
Studies have shown that 2-phenylbenzofurans substituted at the 5-position are generally more active as MAO-B inhibitors compared to their 7-methyl-substituted counterparts or those without substitution on the benzene (B151609) ring of the benzofuran core. nih.gov One of the most active compounds identified was 2-(2′-bromophenyl)-5-methylbenzofuran, with an IC50 value of 0.20 µM for MAO-B. nih.gov In contrast, a bromine atom at position 5 of the benzofuran ring rendered the compounds inactive, highlighting the importance of substituent location. nih.gov
The following table presents the MAO-B inhibitory activity of some this compound derivatives:
| Compound | MAO-B IC50 (nM) | Selectivity | Reference |
| 5-Nitro-2-(4-methoxyphenyl)benzofuran | 140 | Selective for MAO-B | researchgate.netnih.gov |
| 2-(2′-bromophenyl)-5-methylbenzofuran | 200 | Selective for MAO-B | nih.gov |
Lysine-Specific Demethylase-1 (LSD1) Inhibition
Lysine-specific demethylase 1 (LSD1) has emerged as a promising target in cancer therapy, and benzofuran derivatives have been designed and evaluated as novel LSD1 inhibitors. nih.gov A series of benzofuran derivatives were synthesized and showed potent suppression of the enzymatic activity of LSD1. nih.gov
One representative compound from this series, compound 17i, demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 µM. nih.gov This compound also exhibited significant anti-proliferative activity against a panel of tumor cell lines. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of LSD1. nih.gov
Peptidyl-Prolyl Cis-Trans Isomerase NIMA-Interacting 1 (Pin1) Inhibition
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a crucial role in tumorigenesis. rsc.orgresearchgate.net A this compound derivative, specifically 4,6-di(benzyloxy)-3-phenylbenzofuran (referred to as TAB29 in some literature), has been identified as a novel Pin1 inhibitor. rsc.orgresearchgate.netnih.gov
This compound exhibited excellent selectivity towards Pin1 with an IC50 of 0.874 µM. rsc.org Further studies have shown that this inhibitor can suppress the proliferation of hepatocellular carcinoma cells. rsc.org
Staphylococcus aureus Sortase A (SrtA) Inhibition
Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, is crucial for anchoring surface virulence proteins to the cell wall by recognizing the LPXTG signal. nih.gov As mutants lacking SrtA genes show attenuated infections without affecting bacterial viability, SrtA has emerged as a promising target for developing anti-infective agents. nih.govresearchgate.net
In this context, a series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus SrtA. nih.gov Activity assays demonstrated that several of these compounds exhibited superior inhibitory activity against SrtA when compared to the known inhibitor p-hydroxymercuribenzoic acid (pHMB), which has an IC50 value of 130 μM. nih.govresearchgate.net
Structure-activity relationship (SAR) studies revealed key structural features essential for inhibitory potency. The amide group at the 3-position of the benzofuran core was found to be critical for activity. nih.gov Furthermore, modifications to the 2-phenyl ring showed that a hydroxyl group was generally preferred. Replacing the hydroxyl group with other substituents like methoxyl, halogen, or nitro groups typically resulted in reduced enzyme inhibitory activity. nih.gov The most potent compound identified in this series was Ia-22, which displayed an IC50 value of 30.8 μM against SrtA. nih.gov
Inhibition of Staphylococcus aureus Sortase A by this compound Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Ia-22 | 30.8 | nih.gov |
| pHMB (Reference Inhibitor) | 130 | nih.govresearchgate.net |
Mushroom Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing skin-lightening agents. nih.gov Research into related scaffolds like 2-phenylbenzoxazoles and 2-arylbenzothiazoles has shown that a resorcinol (2,4-dihydroxyphenyl) moiety is crucial for potent tyrosinase inhibition. nih.govmdpi.com For instance, the 2-phenylbenzoxazole compound 3 , which features a 2,4-dihydroxyphenyl group, demonstrated a nanomolar IC50 value of 0.51 μM against mushroom tyrosinase, a potency 28 times higher than the standard inhibitor kojic acid. nih.gov Similarly, the benzothiazole derivative 1b , also containing a 2,4-dihydroxyphenyl substituent, exhibited an IC50 value of 0.2 μM, which is 55-fold more potent than kojic acid. mdpi.com
Kinetic studies on these related scaffolds have shown that compounds with the resorcinol structure act as competitive inhibitors of tyrosinase. mdpi.com This potent inhibitory activity is attributed to the ability of the 2,4-dihydroxyphenyl group to bind effectively within the enzyme's active site through hydrophobic and hydrogen bonding interactions. nih.gov While specific IC50 values for this compound derivatives were not detailed in the provided research, the structure-activity relationships established for isosteric compounds strongly suggest that 2-phenylbenzofurans bearing a 2,4-dihydroxyphenyl group would be promising candidates for mushroom tyrosinase inhibition. nih.govmdpi.com
Mushroom Tyrosinase Inhibition by Related Heterocyclic Compounds
| Compound Scaffold | Compound | Key Substituent | IC50 (μM) | Reference |
|---|---|---|---|---|
| 2-Phenylbenzoxazole | Compound 3 | 2,4-dihydroxyphenyl | 0.51 | nih.gov |
| 2-Arylbenzothiazole | Compound 1b | 2,4-dihydroxyphenyl | 0.2 | mdpi.com |
| Reference Inhibitor | Kojic Acid | N/A | ~14.3 - 19.97 | nih.govnih.gov |
α-Glucosidase Inhibition
Inhibitors of carbohydrate-degrading enzymes like α-glucosidase are significant in the management of diabetes mellitus, a metabolic disease characterized by high blood glucose levels. nih.gov A study investigating a series of hydroxylated this compound compounds revealed their potent inhibitory activity against α-glucosidase. nih.gov
All the assayed this compound derivatives proved to be more active against α-glucosidase than the reference drug, acarbose. nih.gov Among the tested compounds, compound 16 emerged as the most effective, displaying the lowest IC50 value of the series. nih.gov This compound was found to be 167 times more active than acarbose. nih.gov Further mechanistic studies determined that compound 16 acts as a mixed-type inhibitor of the α-glucosidase enzyme. nih.gov Molecular docking studies were also performed to predict the binding interactions between compound 16 and the α-glucosidase protein complex, supporting the experimental findings. nih.gov
α-Glucosidase Inhibition by this compound Derivative
| Compound | Activity vs. Acarbose | Inhibition Type | Reference |
|---|---|---|---|
| Compound 16 | 167 times more active | Mixed-type | nih.gov |
| Acarbose (Reference) | Standard | N/A | nih.gov |
Anticancer and Antitumor Activities
Benzofuran derivatives, including the this compound scaffold, are recognized for their unique therapeutic potential and are components of various biologically active compounds. nih.govrsc.org Their inhibitory potency against a range of human cancer cell lines has established them as promising candidates for anticancer drug development. nih.govresearchgate.net
Inhibitory Potency against Human Cancer Cell Lines
This compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, the naturally isolated benzofuran derivative ailanthoidol (compound 7) showed potent cytotoxicity in Huh7 (mutant p53) hepatoma cells, with IC50 values of 45 μM and 22 μM at 24 and 48 hours, respectively. nih.gov In contrast, its cytotoxicity was much lower in HepG2 cells (wild-type p53), with an IC50 greater than 80 μM. nih.gov
Synthetic derivatives have also shown broad antiproliferative activity. A series of benzofuran molecules, including 29b, 30a, and 31c , demonstrated potent antiproliferative effects against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with potencies comparable to the reference drug doxorubicin. nih.gov Another study highlighted a benzofuran derivative, compound 30a , which exhibited promising inhibition against HepG2 cells. nih.gov
Antiproliferative Activity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Time (h) | Reference |
|---|---|---|---|---|---|
| Ailanthoidol (7) | Huh7 | Hepatoma (mutant p53) | 45 | 24 | nih.gov |
| 22 | 48 | nih.gov | |||
| HepG2 | Liver Carcinoma (wild-type p53) | >80 | N/A | nih.gov | |
| 29b | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |
| 30a | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |
| 31c | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |
Mechanism of Action in Anticancer Contexts
The anticancer effects of this compound derivatives are mediated through various mechanisms of action. One significant mechanism is the inhibition of tubulin polymerization. nih.gov Compound 30a , for instance, was found to inhibit tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and ultimately, apoptosis in HepG2 cells. nih.gov The derivatives 29b and 31c were also identified as inhibitors of tubulin polymerization. nih.gov
Another mechanism involves the modulation of key cellular proteins. The natural derivative ailanthoidol (compound 7) was shown to induce G1 phase cell cycle arrest and reduce the expression of cyclin D1 and CDK2 (Cyclin-Dependent Kinase 2). nih.gov Its mechanism of action also involves the downregulation of mutant p53 (mutp53) and the inactivation of the STAT3 pathway, explaining its more potent effect on cancer cells with mutant p53. nih.govrsc.org Additionally, some benzofuran scaffolds have been identified as good inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme that plays an oncogenic role in multiple human cancers. nih.gov
Antimicrobial Activities
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov A study on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives screened these compounds against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
In this series, the compound (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d ) was identified as the most active derivative against S. aureus ATCC 6538. nih.gov Several other compounds from the same series, namely 2, 5b, 6b, 6c, 7b, and 7f , exhibited very strong antifungal effects against C. albicans ATCC 10231. nih.gov Another derivative, 6a , also showed good activity against this fungal strain. nih.gov However, none of the compounds in this particular study showed activity against the other tested microorganisms like E. coli or K. pneumoniae. nih.gov
Other research has also confirmed the antimicrobial potential of benzofuran scaffolds. For example, a this compound derivative isolated from Eupatorium chinense was found to be active against S. aureus with a MIC of 62.5 μg/mL. nih.gov Another study synthesized new benzofuran derivatives and found that compounds M5a and M5g showed potent antibacterial activity at 50 μg/ml against Enterococcus faecalis, while compounds M5i, M5k, and M5l had significant activity at 25 μg/ml against Candida albicans. cuestionesdefisioterapia.com
Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | Activity Level | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 7d | Staphylococcus aureus ATCC 6538 | Most Active | N/A | nih.gov |
| 2, 5b, 6b, 6c, 7b, 7f | Candida albicans ATCC 10231 | Very Strong | N/A | nih.gov |
| 6a | Candida albicans ATCC 10231 | Good | N/A | nih.gov |
| M5a, M5g | Enterococcus faecalis | Potent | 50 | cuestionesdefisioterapia.com |
| M5i, M5k, M5l | Candida albicans | Significant | 25 | cuestionesdefisioterapia.com |
Anti-inflammatory Activity
Benzofuran derivatives have been identified as potent anti-inflammatory agents. tandfonline.com Their mechanisms often involve the inhibition of key inflammatory mediators and pathways.
Two novel benzofuran derivatives isolated from Liriope spicata, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) , exhibited significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. nih.gov Their IC50 values were 4.15 µM and 5.96 µM, respectively. nih.gov
Other studies have focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Aza-benzofuran compounds 1 and 3 showed significant inhibitory effects on NO production with IC50 values of 17.31 µM and 16.5 µM. mdpi.com Similarly, a piperazine/benzofuran hybrid, compound 5d , displayed an excellent inhibitory effect on NO generation with an IC50 of 52.23 µM. mdpi.com Further investigation revealed that compound 5d also down-regulates the secretion of pro-inflammatory factors such as COX-2, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com
| Compound | Activity/Target | IC50 Value | Reference |
|---|---|---|---|
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil respiratory burst | 4.15 µM | nih.gov |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil respiratory burst | 5.96 µM | nih.gov |
| Aza-benzofuran 1 | NO production | 17.31 µM | mdpi.com |
| Aza-benzofuran 3 | NO production | 16.5 µM | mdpi.com |
| Piperazine/benzofuran hybrid 5d | NO production | 52.23 µM | mdpi.com |
Anti-HIV Activity
The this compound structure has served as a scaffold for developing novel inhibitors of the human immunodeficiency virus (HIV). researchgate.net Research has explored different derivatives and their mechanisms of action against various stages of the HIV life cycle.
While some earlier studies of benzofuran derivatives linked directly to heterocyclic substituents showed only weak anti-HIV-1 activity, more recent work has yielded highly potent compounds. researchgate.net A series of novel pyrazole derivatives synthesized from 3-benzoylbenzofuran precursors were evaluated for their anti-HIV properties. nih.gov Two of the precursor 3-benzoylbenzofurans, 3g and 4b , and two of the final pyrazole derivatives, 5f and 5h , emerged as the most potent inhibitors against pseudoviruses. nih.gov
Compound 4b exhibited IC50 values of 0.49 µM against the Q23 pseudovirus and 0.12 µM against the CAP210 pseudovirus. nih.gov The pyrazole derivative 5f was also highly active, with IC50 values of 0.39 µM and 1.00 µM against the Q23 and CAP210 pseudoviruses, respectively. nih.gov Mechanistic studies indicated that these compounds act through different pathways; compounds 3g and 4b were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while 5f and 5h were found to inhibit HIV entry. nih.gov Additionally, compound 5f was the most active inhibitor of HIV-1 protease in the series. nih.gov
| Compound | Target Pseudovirus | Activity (IC50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-Benzoylbenzofuran 4b | Q23 | 0.49 µM | NNRTI | nih.gov |
| CAP210 | 0.12 µM | |||
| Pyrazole 5f | Q23 | 0.39 µM | Entry Inhibitor, Protease Inhibitor | nih.gov |
| CAP210 | 1.00 µM |
Antitubercular Activity
Derivatives of benzofuran have also been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
A study focusing on 2-substituted-3H-benzofuro[3,2-e]benzofurans identified a particularly active compound. The derivative 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (6) was found to be the most potent in the series, with a MIC of 3.12 μg/mL against M. tuberculosis H37Rv. nih.gov
Another potent inhibitor, 6-Benzofurylpurine (5) , where the benzofuran moiety is directly attached to the C-6 position of a purine ring, was found to be a highly effective inhibitor of M. tuberculosis, with a 90% inhibitory concentration (IC90) of less than 0.60 µM. nih.gov
| Compound | Target Organism | Activity (MIC/IC90) | Reference |
|---|---|---|---|
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (6) | M. tuberculosis H37Rv | 3.12 µg/mL (MIC) | nih.gov |
| 6-Benzofurylpurine (5) | M. tuberculosis | <0.60 µM (IC90) | nih.gov |
Estrogen Receptor (ER) Binding Affinity and Selective Activity
The unique structural framework of this compound has positioned it as a significant scaffold for the development of ligands that interact with estrogen receptors (ERs). These receptors, primarily ERα and ERβ, are key regulators in a multitude of physiological processes and are implicated in the pathology of various diseases, including breast cancer. The interaction of this compound derivatives with these receptors is a focal point of research, aiming to design compounds with specific binding affinities and selective activities.
A series of this compound derivatives, along with their intermediate diols, were synthesized and evaluated for their binding affinity to estrogen receptor subtypes ERα and ERβ. nih.gov Among the tested compounds, certain derivatives demonstrated notable binding affinity. Specifically, the intermediate diol 4g and the final this compound product 5g exhibited the highest binding affinities for both ER subtypes. nih.gov Further investigation into their selective activity revealed distinct profiles for these two compounds.
Molecular docking studies have been employed to further elucidate the interactions between these compounds and the estrogen receptors at a molecular level. nih.gov These computational models help to visualize the binding modes and identify key interactions that contribute to the observed affinities and selectivities.
The selectivity of a ligand for either ERα or ERβ is a critical determinant of its pharmacological profile. Compounds that selectively target one receptor subtype over the other are of significant interest for developing therapies with improved efficacy and reduced side effects. Research has shown that subtle structural modifications to the this compound scaffold can lead to significant changes in receptor selectivity.
In a study evaluating a series of this compound derivatives, compound 4g was found to have a preferable binding affinity for ERα. nih.gov In contrast, compound 5g was identified as being more selective for ERβ. nih.gov This highlights the potential to fine-tune the selectivity of these compounds through chemical synthesis.
Further research has focused on developing highly selective ERβ ligands. A series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols bearing lipophilic groups at the 7-position were synthesized and evaluated. nih.govcapes.gov.br Many of these analogs were found to be both potent and selective ERβ ligands. nih.govcapes.gov.br Additional modifications at the 4-position of the benzofuran ring and the 3'-position of the 2-phenyl group were shown to further enhance ERβ selectivity, leading to compounds with over 100-fold selectivity for ERβ and potencies in the nanomolar range. nih.govcapes.gov.br
The binding affinities for ERα and ERβ, as measured by IC₅₀ values, for representative this compound derivatives are presented in the table below.
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Selectivity (ERα/ERβ) |
| 4g | Preferable ERα Binding | - | - |
| 5g | - | More Estrogen Selective for ERβ | - |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Phenylbenzofuran Derivatives
Influence of Substituents on Biological Activities
The biological activity of 2-phenylbenzofuran derivatives is significantly influenced by the nature, position, and number of substituents on both the benzofuran (B130515) core and the pendant phenyl ring. researcher.liferesearchgate.netbenchchem.comunica.itphyschemres.orgresearchgate.netpharmatutor.orgnih.govsci-hub.senih.govresearchgate.netijper.orgdrhazhan.com SAR studies have explored a wide range of modifications to understand their impact on various biological targets. biogecko.co.nz
Hydroxyl Group Position and Number
The presence and position of hydroxyl groups on this compound derivatives have been shown to significantly impact their biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. researcher.liferesearchgate.netbenchchem.comnih.govnih.govijper.org For instance, studies on antifungal agents have indicated that a hydroxyl group at the 4'-position of the phenyl ring is important for activity against C. albicans. benchchem.com In the context of cytotoxic agents, derivatives with hydroxyl groups at positions 4', 6, and 7 of the benzofuran core or phenyl ring have demonstrated notable activity. researchgate.netnih.govijper.org Research on anti-inflammatory properties also highlights the influence of hydroxyl group position and number on the efficacy of these compounds. researcher.lifenih.govijper.org
Halogen Substitution
Halogen substitution on the this compound scaffold can significantly affect biological activity, particularly in the context of anti-inflammatory and anticancer properties. nih.govijper.org Studies have explored the effects of fluorine, chlorine, and bromine substitutions. nih.govijper.org Halogen atoms, due to their electronegativity and size, can influence the electronic and lipophilic properties of the molecule, affecting its interaction with biological targets. nih.gov Halogen substitutions, particularly at the para position of the N-phenyl ring, have been considered beneficial for enhancing cytotoxic properties, potentially due to favorable hydrophobic interactions and the ability to form halogen bonds. nih.gov The position of the halogen atom on the benzofuran ring is also a critical determinant of biological activity. nih.gov
Methoxy (B1213986) and Nitro Substitutions
Methoxy and nitro groups as substituents on this compound derivatives have been investigated for their effects on biological activities, including antifungal and enzyme inhibitory properties. unica.itresearchgate.netresearchgate.net For example, studies on antifungal agents have noted that methoxy groups at certain positions can decrease activity, while nitro groups can enhance it against specific fungi. researchgate.net In the context of monoamine oxidase (MAO) inhibition, the position of methoxy substituents on the 2-phenyl ring and nitro groups on the benzofuran moiety (positions 5 or 7) influences the affinity and selectivity for MAO-A or MAO-B isoforms. unica.itresearchgate.net The strong electron-withdrawing effect of the nitro group can alter molecular polarity, favoring interactions with nucleophilic sites of proteins and potentially enhancing enzyme inhibition. researchgate.netuj.ac.za
Methylene (B1212753) Spacer Introduction
The introduction of a methylene spacer between the benzofuran core and the phenyl ring in this compound derivatives has been explored to understand its impact on biological activities, particularly cytotoxic and enzyme inhibitory effects. unica.itijper.orgdrhazhan.com This structural modification can influence the molecule's flexibility, conformation, and how it interacts with binding sites. Studies investigating butyrylcholinesterase (BChE) inhibitors have shown that introducing a methylene spacer between the benzofuran core and the 2-phenyl ring, along with specific substituents like a hydroxyl group and halogens, can lead to potent inhibitors. unica.it The presence of a spacer between a heterocyclic substituent and the benzofuran nucleus may also be essential for certain biological activities. rsc.org
Ester and Heterocyclic Substitutions at C-2
Modifications at the C-2 position of the benzofuran core with ester or heterocyclic substitutions have been found to be crucial for the biological activity of this compound derivatives, particularly their cytotoxic potential. nih.govsci-hub.se SAR studies have indicated that the nature of the group at this position plays a significant role in the compound's ability to exert cytotoxic effects. nih.gov For instance, incorporating heterocyclic rings at the C-2 position has been explored to create hybrid molecules with potentially enhanced biological profiles. nih.govijper.org
Amide Group at 3-Position
The presence of an amide group at the 3-position of the this compound scaffold has been identified as an essential structural feature for certain biological activities, such as the inhibition of Staphylococcus aureus Sortase A (SrtA). researchgate.net SAR studies have demonstrated that this functional group is critical for the inhibitory activity against this enzyme. researchgate.net Modifications to the amide group or substituents on the attached phenyl ring can further modulate the potency of these inhibitors. researchgate.net
Stereochemical Considerations and Conformational Analysis
Stereochemistry and conformational flexibility play significant roles in the interaction of molecules with biological targets. For this compound derivatives, the relative orientation of the phenyl ring with respect to the benzofuran core is a key conformational aspect.
Studies employing computational methods, such as Density Functional Theory (DFT), have been used to investigate the stable conformers of this compound and its derivatives. These calculations can determine the dihedral angle between the benzofuran and phenyl rings, revealing the preferred spatial arrangement. For instance, theoretical calculations on this compound itself have shown a pseudo-planar geometry with small dihedral angles between the rings in its stable conformer. physchemres.orgphyschemres.org Local minimum conformers with larger dihedral angles have also been identified, albeit at slightly higher energy levels. nih.gov The energy barriers associated with the rotation around the bond connecting the phenyl and benzofuran rings indicate the flexibility of this linkage and how it might influence binding to a target site. nih.gov
While specific details on the impact of stereoisomerism (if chiral centers are present in derivatives) on the activity of this compound derivatives were not extensively detailed in the search results, conformational analysis of the flexible parts of the molecule, such as substituted phenyl rings or chains attached to the core, is essential for understanding how different conformers might interact with a binding pocket. The structural differences, including molecular size, stereochemistry, bond lengths, and intramolecular hydrogen bonds, particularly concerning hydroxyl groups, are considered fundamental characteristics for predicting the pharmacological effects of these molecules. nih.gov
Computational Approaches in SAR and QSAR
Computational chemistry techniques are indispensable tools in modern SAR and QSAR studies of this compound derivatives, allowing for the calculation of molecular descriptors and the development of predictive models.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and properties of these compounds. physchemres.orgphyschemres.orgresearcher.life DFT calculations can provide insights into the stable conformers, electronic distribution, and reactivity of this compound derivatives. physchemres.orgphyschemres.orgresearcher.life Various hybrid functionals and basis sets, such as GGA-PBE, PBV86, meta-GGA-TPSS, and 6-31G(d,p), have been employed in these studies. physchemres.orgphyschemres.orgresearcher.life
Computational approaches also facilitate the calculation of a wide range of molecular descriptors that encode information about the structural, electronic, and physicochemical properties of the molecules. These descriptors are then used to build QSAR models that correlate molecular structure with biological activity.
Correlation of Quantum-Chemical Descriptors with Biological Activity
Quantum-chemical descriptors, derived from methods like DFT, provide valuable information about the electronic properties and reactivity of molecules, which are often crucial for biological interactions. Studies on this compound derivatives have utilized quantum descriptors to explore their relationship with biological activities, such as antiprotozoal and antioxidant properties. physchemres.orgphyschemres.orgresearcher.liferesearchgate.net
Descriptors such as molecular electrostatic potential, band gap energies, global and local chemical reactivity descriptors (e.g., Fukui descriptors), and frontier molecular orbital energies (HOMO and LUMO) have been calculated and correlated with observed biological effects. physchemres.orgphyschemres.orgnih.govresearcher.liferesearchgate.netmdpi.com For instance, the O-H bond dissociation enthalpy (BDE), a quantum-chemical descriptor, has been found to correlate well with the antioxidant activity of certain this compound derivatives, suggesting a hydrogen atom transfer mechanism. researchgate.net Methylation has been observed to lead to a decrease in BDE, impacting antioxidant capacity. researchgate.net
The use of quantum descriptors in QSAR models is advantageous because they characterize compounds based directly on their molecular structures and can help explain proposed mechanisms of action in terms of chemical reactivity. physchemres.org
Predictive Models for Activity and Selectivity
QSAR studies on this compound derivatives aim to develop mathematical models that can predict the biological activity of new or untested compounds based on their molecular descriptors. physchemres.orgphyschemres.orgresearcher.liferesearchgate.netuni.luscirp.org These models can help guide the design and synthesis of more potent and selective derivatives.
Multiple Linear Regression (MLR) is a common statistical method used to build linear QSAR models, establishing a relationship between biological activity and a set of selected molecular descriptors. physchemres.orgphyschemres.orgresearcher.liferesearchgate.netscirp.org However, given the potentially complex relationship between structure and activity, non-linear modeling approaches, such as Artificial Neural Networks (ANN) or methods based on 3D molecular structures and their interaction fields (MIFs) with partial least squares regression (3D-QSAR), can also be employed and may offer improved predictive performance. scirp.orgnih.gov
For example, 3D-QSAR models have been developed for 2-phenyl-2,3-dihydrobenzofurans to predict their antileishmanial activity. nih.gov Analysis of the molecular interaction fields in these models can reveal the key structural features and spatial arrangements required for optimal activity, guiding further structural modifications. nih.gov
Predictive models can also be used to understand the factors influencing the selectivity of this compound derivatives towards different biological targets. While the search results did not provide specific examples of selectivity modeling for these compounds, QSAR methodologies are generally applicable to studying the differential activity against related enzymes or receptors.
Mechanistic Investigations of 2 Phenylbenzofuran Bioactivity
Enzymatic Inhibition Mechanisms
2-Phenylbenzofuran derivatives have been extensively studied as inhibitors of key enzymes involved in neurodegenerative diseases and other pathological conditions. Their inhibitory action is often selective and potent, targeting specific enzymes within complex biological pathways.
The cholinergic system, vital for memory and cognition, is a primary target in the treatment of Alzheimer's disease (AD). A key strategy involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In the brains of patients with advanced AD, BChE activity significantly increases, making it a crucial therapeutic target. nih.govresearchgate.net
Numerous studies have shown that 2-arylbenzofuran derivatives are effective cholinesterase inhibitors, with a notable selectivity for BChE over AChE. nih.govnih.gov For instance, a series of synthesized 2-arylbenzofurans demonstrated good dual inhibitory activity against both cholinesterases. nih.gov One particular derivative, compound 20 , showed an exceptionally strong inhibitory activity against AChE with an IC₅₀ value of 0.086 µM, which is comparable to the clinical drug donepezil. nih.gov This same compound also exhibited the highest inhibitory activity against BChE in its series. nih.gov
Research on hydroxylated 2-phenylbenzofurans has also identified potent and selective BChE inhibitors. researchgate.net Derivatives from the Cortex Mori Radicis (mulberry root bark) have shown significant BChE inhibitory activity. nih.gov Specifically, cathafuran C was the most potent and selective BChE inhibitor from this natural source, with an IC₅₀ value of 2.6 μM. nih.gov Kinetic analysis revealed that it acts as a competitive inhibitor. nih.gov The introduction of a methylene (B1212753) spacer between the benzofuran (B130515) core and the phenyl ring has been shown to drastically enhance BChE inhibition in certain derivatives. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected 2-Arylbenzofuran Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 20 | AChE | 0.086 | Dual Inhibitor | nih.gov |
| Compound 20 | BChE | 16.450 | Dual Inhibitor | nih.gov |
| Donepezil (Reference) | AChE | 0.079 | - | nih.gov |
| Donepezil (Reference) | BChE | 7.100 | - | nih.gov |
| Cathafuran C | BChE | 2.6 | Selective for BChE | nih.gov |
| Hydroxylated Derivative 15 | BChE | 6.23 | Selective for BChE | researchgate.net |
| Hydroxylated Derivative 17 | BChE | 3.57 | Selective for BChE | researchgate.net |
| Mulberrofuran V | BChE | 27.1 | Selective for BChE | nih.gov |
| Mulberrofuran N | BChE | 32.8 | Selective for BChE | nih.gov |
| Galantamine (Reference) | BChE | 35.3 | - | nih.gov |
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506) and dopamine (B1211576). sciforum.net There are two isoforms, MAO-A and MAO-B. sciforum.net Inhibitors of MAO-B are particularly relevant for treating Parkinson's disease as this isoform is primarily responsible for dopamine metabolism in the brain. sciforum.net
This compound derivatives have emerged as potent and often selective inhibitors of MAO, particularly the MAO-B isoform. sciforum.netunica.it The substitution patterns on both the phenyl ring and the benzofuran moiety are critical in determining the affinity and selectivity for MAO-A or MAO-B. nih.gov For example, a study of nitro- and methoxy-substituted 2-phenylbenzofurans found that 2-(3-methoxyphenyl)-5-nitrobenzofuran was the most potent MAO-B inhibitor in its series, with an IC₅₀ of 0.024 µM. unica.itnih.gov In contrast, 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor. unica.itnih.gov These inhibitions were found to be reversible. nih.gov
Another study focusing on bromo-substituted 2-phenylbenzofurans also identified preferential, reversible inhibitors of MAO-B. rsc.org The most active compound in this series was 2-(2′-bromophenyl)-5-methylbenzofuran , with an IC₅₀ value of 0.20 µM for MAO-B. rsc.org Generally, benzofurans substituted at the 5-position tend to be more active as MAO-B inhibitors than those substituted at the 7-position. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | 0.024 | Potent for MAO-B | unica.itnih.gov |
| 5-nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 0.140 | Selective for MAO-B | sciforum.netnih.gov |
| 7-nitro-2-phenylbenzofuran | MAO-A | 0.168 | Potent for MAO-A | unica.itnih.gov |
| 2-(2′-bromophenyl)-5-methylbenzofuran | MAO-B | 0.20 | Selective for MAO-B | rsc.org |
| Benzofuran-thiazolylhydrazone 2l | MAO-B | 0.75 | - | acs.org |
| Benzofuran-thiazolylhydrazone 2a | MAO-B | 0.80 | - | acs.org |
Cellular and Molecular Targets
Beyond direct enzymatic inhibition, this compound derivatives interact with a variety of other cellular and molecular targets, influencing pathways involved in cancer, cardiovascular disease, and neurodegeneration.
One key target is β-secretase (BACE1) , an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of AD patients. nih.gov Several 2-arylbenzofuran compounds exhibit potent BACE1 inhibitory activity, with some showing better activity than the reference compound baicalein. nih.gov Compound 20 , in addition to its cholinesterase inhibition, was also a high-potency BACE1 inhibitor (IC₅₀ = 0.043 µM). nih.govtandfonline.com
In the context of cardiovascular health, derivatives of moracin C, which has a 2-arylbenzofuran core, have been shown to inhibit the expression of Proprotein convertase subtilisin/kexin type 9 (PCSK9) in HepG2 cells. mdpi.com PCSK9 is a protein that promotes the degradation of low-density lipoprotein (LDL) receptors, and its inhibition is a strategy for lowering LDL cholesterol. mdpi.com
In oncology research, 2-phenylbenzofurans have been identified as inhibitors of several targets crucial for cancer cell proliferation and survival. nih.gov These targets include:
Pin1 (peptidyl-prolyl cis–trans isomerase NIMA-interacting 1) : An enzyme overexpressed in many human cancers. 4,6-di(benzyloxy)-3-phenylbenzofuran showed excellent selectivity and potency against Pin1 (IC₅₀ = 0.874 μM). nih.gov
Tubulin Polymerization : Certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov
AKT/mammalian target of the rapamycin (B549165) (mTOR) pathway : This signaling pathway is often dysregulated in cancer. nih.gov A derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine , was found to be a potent inhibitor of the mTORC1 complex with an IC₅₀ value of 0.46 μM against a head and neck cancer cell line. nih.gov
Urokinase-type plasminogen activator (uPA) system : This system is involved in cancer invasion and metastasis. nih.gov
Estrogen Receptors : Some 2-benzoylbenzofuran derivatives show potential as inhibitors of estrogen receptors, which could be beneficial in treating estrogen-receptor-dependent breast cancers. nih.gov
Redox and Electron Transfer Processes
Many this compound derivatives, particularly those with hydroxyl substitutions, are potent antioxidants. Their ability to scavenge free radicals is explained by several underlying redox and electron transfer mechanisms. rsc.org Quantum computational studies have elucidated three primary pathways for this antioxidant activity. rsc.orgresearchgate.net
Hydrogen Atom Transfer (HAT) : In this single-step mechanism, the antioxidant donates a hydrogen atom (a proton and an electron simultaneously) to a free radical. rsc.org The efficiency of the HAT mechanism is largely determined by the O–H bond dissociation enthalpy (BDE). rsc.orgresearchgate.net In the gaseous phase, the antioxidant activity of many this compound derivatives is controlled by the HAT mechanism. rsc.orgrsc.org
Single Electron Transfer-Proton Transfer (SET-PT) : This is a two-step process. First, an electron is transferred from the antioxidant molecule to the radical, forming a radical cation. rsc.org Subsequently, this radical cation deprotonates to form a stable product. rsc.org
Sequential Proton Loss Electron Transfer (SPLET) : This mechanism also involves two steps but in the reverse order of SET-PT. The antioxidant first loses a proton (deprotonation) to form an anion. rsc.org This is followed by the transfer of an electron from the anion to the free radical. rsc.org The SPLET pathway is often the dominant mechanism in polar solvents like water and methanol. rsc.orgresearchgate.netrsc.org The tendency for this pathway is governed by the proton affinity (PA) and electron transfer enthalpy. rsc.org
The specific mechanism that prevails depends on factors such as the molecular structure of the derivative (e.g., number and position of hydroxyl groups) and the polarity of the solvent environment. rsc.orgnih.gov For example, the stilbenoid-type derivative stemofuran U has been proposed as a leading antioxidant compound due to the presence of a 4'-OH moiety, which favorably influences these thermodynamic parameters. researchgate.netrsc.org
Future Directions and Therapeutic Potential of 2 Phenylbenzofuran
Development of Novel Drug Lead Compounds
The 2-phenylbenzofuran structure is considered a "privileged scaffold" in drug discovery. This is due to its ability to serve as a foundation for a variety of biologically active compounds. ku.ac.aefrontiersin.org Researchers utilize its core to synthesize new derivatives aimed at treating a multitude of disorders. ku.ac.ae By modifying the functional groups attached to the benzofuran (B130515) ring system, scientists can fine-tune the pharmacological properties of the resulting molecules. This has led to the investigation of this compound derivatives for antioxidant, neuroprotective, anticancer, and antimicrobial applications. wikipedia.orgnih.govnih.gov The synthesis of these derivatives provides a pathway to produce specific structures with targeted pharmacological qualities, making them promising lead compounds for future drug development. benthamscience.com
Application in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. nih.govyoutube.com Key pathological features include the formation of amyloid plaques from the protein amyloid-beta (Aβ) and neurofibrillary tangles composed of tau protein. nih.govyoutube.com The production of Aβ is mediated by the enzyme β-secretase (BACE1), and the breakdown of the neurotransmitter acetylcholine (B1216132) is handled by cholinesterase enzymes (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govyoutube.com Inhibiting these enzymes is a primary strategy in Alzheimer's therapy.
Derivatives of this compound have emerged as potent inhibitors of these key enzymes. Research has focused on designing multi-target drugs that can interact with both cholinesterases and BACE1. nih.gov
Cholinesterase and BACE1 Inhibition: A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their dual inhibitory activity. nih.gov One compound, designated as compound 20 , showed acetylcholinesterase inhibition with an IC₅₀ value of 0.086 µmol·L⁻¹, which is comparable to the approved drug donepezil. nih.gov Several other compounds in the series also demonstrated significant BACE1 inhibitory activity. nih.gov
Selective Butyrylcholinesterase (BChE) Inhibition: In the later stages of Alzheimer's, the activity of BChE increases significantly, making it a viable drug target. researchgate.netnih.gov A study on hydroxylated this compound derivatives identified two compounds, 15 and 17 , that displayed selective and high inhibitory activity against BChE, with IC₅₀ values of 6.23 µM and 3.57 µM, respectively. researchgate.netnih.gov Another derivative, compound 16 , was also found to be a selective BChE inhibitor with an IC₅₀ value of 30.3 μM. nih.gov
These findings suggest that the this compound scaffold is a promising framework for developing multi-target agents for the treatment of Alzheimer's disease. nih.govresearchgate.net
| Compound/Derivative | Target Enzyme | Measured Activity (IC₅₀) | Source |
| Compound 20 (2-arylbenzofuran) | Acetylcholinesterase (AChE) | 0.086 µmol·L⁻¹ | nih.gov |
| Compound 15 (hydroxylated this compound) | Butyrylcholinesterase (BChE) | 6.23 µM | researchgate.netnih.gov |
| Compound 17 (hydroxylated this compound) | Butyrylcholinesterase (BChE) | 3.57 µM | researchgate.netnih.gov |
| Compound 16 (this compound) | Butyrylcholinesterase (BChE) | 30.3 µM | nih.gov |
Anticancer Drug Development
The benzofuran scaffold is a key component in a number of compounds with demonstrated anticancer potential. ku.ac.aenih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, targeting different mechanisms involved in cancer progression. nih.govnih.gov
Pin1 Inhibition: The enzyme Pin1 plays an oncogenic role in several human cancers, including hepatocellular carcinoma. The derivative 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) was identified as a potent and selective inhibitor of Pin1, with an IC₅₀ value of 0.874 μM. nih.gov
EGFR Kinase Inhibition: A benzofuran-based hybrid, compound 26 , was tested for its antiproliferative activity and showed significant inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase with an IC₅₀ value of 0.93 μM, which is nearly as potent as the reference drug gefitinib. nih.gov
Activity against Breast Cancer Cells: The 2-benzoylbenzofuran derivative 11e demonstrated excellent potency against oestrogen receptor-dependent breast cancer cells (MCF-7), suggesting it could be a lead compound for developing inhibitors of this receptor. nih.gov
Activity against Lung Cancer Cells: The 3-methylbenzofuran (B1293835) derivative 16b showed strong antiproliferative activity against the A549 lung cancer cell line, with an IC₅₀ of 1.48 μM. nih.gov
Activity against Prostate Cancer Cells: The 2-aminobenzofuran derivative 39 was found to decrease the viability of PC-3 prostate cancer cells in a dose-dependent manner, with an IC₅₀ of 33 μM. nih.gov
Activity against Skin Cancer Cells: A series of 2-phenyl-1-benzofuran-3(2H)-one derivatives were synthesized and screened for activity against the G361 human skin cancer cell line, with several compounds showing potent activity. ijpsr.com
The diverse mechanisms of action and broad spectrum of activity highlight the potential of this compound derivatives as a basis for novel anticancer therapies. nih.govnih.gov
| Compound/Derivative | Target/Cell Line | Measured Activity (IC₅₀) | Source |
| 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) | Pin1 Enzyme | 0.874 µM | nih.gov |
| Compound 26 (2-acetylbenzofuran hybrid) | EGFR Kinase | 0.93 µM | nih.gov |
| Compound 11e (2-benzoylbenzofuran) | MCF-7 (Breast Cancer) | Potent activity reported | nih.gov |
| Compound 16b (3-methylbenzofuran) | A549 (Lung Cancer) | 1.48 µM | nih.gov |
| Compound 39 (2-aminobenzofuran) | PC-3 (Prostate Cancer) | 33 µM | nih.gov |
| Various Derivatives | G361 (Skin Cancer) | Potent activity reported | ijpsr.com |
Addressing Antimicrobial Resistance
The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Benzofuran derivatives have demonstrated a wide range of antimicrobial activities, and the this compound scaffold is being explored for this purpose. nih.govajrconline.org
Antifungal Activity: Certain benzofuran derivatives have shown notable antifungal properties. For instance, compounds were tested against Aspergillus fumigatus and Penicillium wortmanni, showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and 100 μg/mL, respectively. nih.gov Other derivatives were effective against Candida albicans. nih.govderpharmachemica.com
Antibacterial Activity: Derivatives have been tested against both Gram-positive and Gram-negative bacteria. A series of flavones, which contain a related 2-phenyl-4H-1-benzopyran-4-one structure, showed potent activity. nih.gov Specifically, compound 23 exhibited an MIC of 1.56 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other benzofuran derivatives have shown good antibacterial activity against E. coli, P. aeruginosa, and S. aureus. nih.gov
The ability to inhibit the growth of resistant bacterial strains like MRSA makes these compounds particularly valuable for further investigation in the fight against microbial infections. nih.gov
| Compound/Derivative | Microbial Strain | Measured Activity (MIC) | Source |
| Benzofuran Derivative | Aspergillus fumigatus | 25 µg/mL | nih.gov |
| Compound 23 (Flavone derivative) | S. aureus (MRSA) | 1.56 µg/mL | nih.gov |
| Compound 22 (Flavone derivative) | Candida albicans | 3.12 µg/mL | nih.gov |
| Compounds 31, 32, 33 (2-bisaminomethylatedaurone) | Various bacteria | 25 µg/mL | nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-phenylbenzofuran derivatives, and how do their efficiencies compare?
The two primary methods are the intramolecular Wittig reaction and Pd-catalyzed Sonogashira coupling . The Wittig reaction involves reacting ortho-hydroxybenzyl triphosphonium salts with aroyl chlorides to form the benzofuran core, achieving moderate yields . In contrast, Sonogashira coupling uses 2-iodophenol and phenylacetylene with a Pd(OAc)₂/CuNPs catalyst system under microwave heating, reducing reaction times significantly . Efficiency depends on substituent compatibility: Wittig reactions tolerate hydroxyl groups, while Sonogashira methods require optimized catalysts for halogenated substrates.
Q. Which characterization techniques are essential for confirming the identity and purity of novel this compound derivatives?
For new compounds, ¹H/¹³C NMR is critical for structural elucidation, particularly to confirm substituent positions (e.g., hydroxyl or halogen groups) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC ensures purity (>95% recommended). Known compounds require cross-referencing with literature NMR data . For advanced studies, X-ray crystallography resolves stereochemical ambiguities .
Q. How are in vitro biological assays (e.g., cholinesterase inhibition) designed for this compound derivatives?
Assays typically use Ellman’s method to measure IC₅₀ values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Key steps include:
- Pre-incubating enzymes with test compounds.
- Adding substrate (acetylthiocholine) and chromogen (DTNB).
- Monitoring absorbance at 412 nm to quantify thiol product formation . Controls must include a reference inhibitor (e.g., donepezil) and solvent blanks to exclude false positives.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the antioxidant mechanisms of this compound derivatives?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates thermodynamic parameters like bond dissociation enthalpy (BDE) and proton affinity (PA) to predict dominant mechanisms:
- Hydrogen atom transfer (HAT) : Favored in nonpolar media (low BDE values, e.g., <80 kcal/mol).
- Sequential proton loss electron transfer (SPLET) : Dominates in polar solvents (e.g., water) due to solvent stabilization of ionic intermediates . Fukui indices and molecular electrostatic potential (MEP) maps identify reactive sites for radical scavenging .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies arise from catalyst systems and reaction conditions . For example:
- Microwave-assisted Sonogashira coupling achieves 60–70% yields in 30 minutes , whereas traditional thermal methods require longer times (12+ hours) for similar outputs .
- Substituent effects: Electron-withdrawing groups (e.g., Br, Cl) at position 7 of the benzofuran ring reduce yields due to steric hindrance . Systematic optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (DMF vs. THF) is recommended.
Q. How do solvent polarity and substituent positioning influence the antioxidant activity of this compound derivatives?
Polar solvents (e.g., methanol) shift antioxidant mechanisms from HAT to SPLET by stabilizing ionic intermediates. For example:
- Stemofuran U (40-OH substitution) shows a 15% increase in radical scavenging in water due to enhanced proton dissociation .
- Methylation of hydroxyl groups reduces activity by increasing BDE (e.g., +5 kcal/mol for 4-OCH₃ derivatives) . Halogen substituents (Cl, Br) at position 7 improve lipophilicity but may reduce solubility in aqueous assays .
Q. What structural modifications enhance this compound derivatives’ selectivity for α-glucosidase vs. cholinesterase inhibition?
Hydroxylation patterns are critical:
- Trihydroxy derivatives (e.g., 3,4,5-OH) show higher α-glucosidase inhibition (IC₅₀ = 6.50 μM) due to hydrogen bonding with catalytic residues .
- Mono-hydroxy derivatives (e.g., 4-OH) favor BChE inhibition (IC₅₀ = 2.1 μM) by interacting with the peripheral anionic site . Docking studies should prioritize substituent orientation relative to enzyme active sites.
Methodological Considerations
Q. How can researchers validate conflicting data between computational predictions and experimental antioxidant results?
- Perform kinetic studies (e.g., stopped-flow spectrometry) to measure reaction rates with DPPH or ABTS radicals, identifying intermediates via UV-Vis or EPR .
- Compare computed Gibbs free energies (ΔG) with experimental IC₅₀ values. Deviations >10% suggest unaccounted solvent or entropy effects .
Q. What are the best practices for designing SAR studies on this compound-based enzyme inhibitors?
- Synthesize a focused library with systematic variations (e.g., hydroxyl, halogen, methyl groups).
- Use molecular dynamics (MD) simulations to track ligand-enzyme binding stability over 100+ ns trajectories.
- Correlate IC₅₀ values with electronic parameters (e.g., Hammett σ constants) to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
